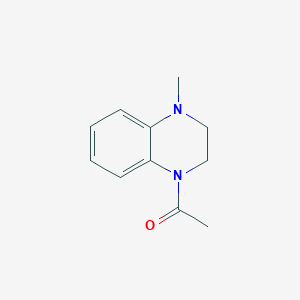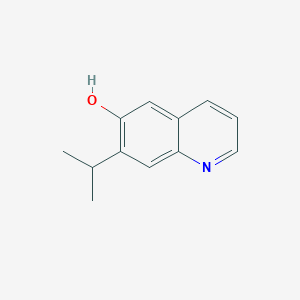
2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a methyl group and an ethanamine chain. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride typically involves the reaction of 4-methylpiperidine with ethylene oxide or ethylene chlorohydrin. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反应分析
Types of Reactions
2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The ethanamine chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Secondary amines.
Substitution: Various substituted ethanamines depending on the nucleophile used.
科学研究应用
2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of neurotransmitter systems and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the receptor type and the biological context.
相似化合物的比较
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 2-(1-Methylpiperidin-4-yl)ethan-1-amine
- 2-(1-Ethylpiperidin-4-yl)ethanamine
Uniqueness
2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the piperidine ring and the presence of the ethanamine chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for targeted research applications.
属性
CAS 编号 |
300578-42-1 |
|---|---|
分子式 |
C8H20Cl2N2 |
分子量 |
215.16 g/mol |
IUPAC 名称 |
2-(4-methylpiperidin-1-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-8-2-5-10(6-3-8)7-4-9;;/h8H,2-7,9H2,1H3;2*1H |
InChI 键 |
GUILRWCFLWOBGB-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)CCN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



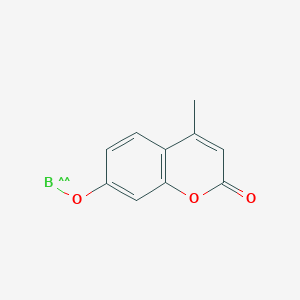

![(3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolan]-5-ol](/img/structure/B11909639.png)

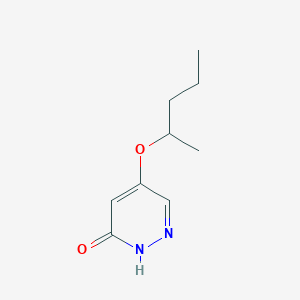

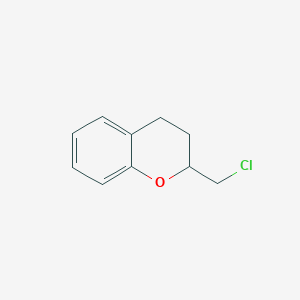

![6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909660.png)
